molecular formula C23H27N3O6 B11448255 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11448255
M. Wt: 441.5 g/mol
InChI Key: UOSKLYRDYWXDSK-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by its tetrahydroquinazoline core, a pentyl chain at position 3, and a 3,4,5-trimethoxyphenyl carboxamide group at position 5. This compound shares structural motifs common to bioactive quinazoline derivatives, such as hydrogen-bonding capabilities from the dioxo groups and hydrophobic interactions from the pentyl and aryl substituents .

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H27N3O6/c1-5-6-7-10-26-22(28)16-9-8-14(11-17(16)25-23(26)29)21(27)24-15-12-18(30-2)20(32-4)19(13-15)31-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,24,27)(H,25,29)

InChI Key

UOSKLYRDYWXDSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentyl Group: This step might involve alkylation reactions using pentyl halides.

    Attachment of the Trimethoxyphenyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the quinazoline core.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The trimethoxyphenyl group could enhance its binding affinity to certain targets, while the quinazoline core might be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3,4,5-trimethoxyphenyl substituent, which distinguishes it from other tetrahydroquinazoline derivatives. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity Key References
Target Compound :
2,4-Dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-...
C23H27N3O6 3-pentyl, 3,4,5-trimethoxyphenyl Hypothesized antitumor/anti-inflammatory*
N-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-pentyl-... C22H25N3O5 3-pentyl, 3,4-dimethoxyphenyl Anti-inflammatory, antitumor
N-(4-Chlorobenzyl)-2,4-dioxo-3-pentyl-... C21H22ClN3O3 3-pentyl, 4-chlorobenzyl Anticancer, antimicrobial
N-(4-Fluorobenzyl)-2,4-dioxo-3-pentyl-... C21H22FN3O3 3-pentyl, 4-fluorobenzyl Enhanced binding affinity
3-(4-Chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-... C22H26ClN5O2S 4-chlorobenzyl, thioxo group Unique reactivity, antimicrobial

*Note: The target compound’s activities are inferred from structural analogs.

Impact of Substituents on Bioactivity

  • Methoxy Groups: The 3,4,5-trimethoxyphenyl group may enhance solubility and target engagement compared to mono- or dimethoxy analogs (e.g., N-(3,4-dimethoxyphenyl)-... in ). Methoxy groups are known to improve metabolic stability and receptor binding in quinazolines .
  • Thioxo vs.

Research Findings and Hypotheses

Predicted Pharmacological Profile

Based on structural analogs:

  • Antitumor Potential: The 3,4,5-trimethoxyphenyl group may inhibit tubulin polymerization (a mechanism seen in combretastatin analogs) or target topoisomerases .
  • Anti-Inflammatory Activity : Quinazoline dioxo groups can suppress COX-2 or NF-κB pathways, as observed in N-(3,4-dimethoxyphenyl)-... derivatives .

Comparative Efficacy

  • Potency : The trimethoxy analog is hypothesized to outperform dimethoxy derivatives () in potency due to increased hydrophobic and hydrogen-bonding interactions.
  • Selectivity: Fluorine or chlorine substituents () may improve selectivity for cancer cell lines over normal cells, but this requires validation.

Biological Activity

The compound 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C19H24N2O5\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_5

The presence of the dioxo and trimethoxyphenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the quinazoline class exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects and mechanism of action.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values comparable to established chemotherapeutic agents in assays involving lung cancer (A549) and colon cancer (HCT-116) cell lines .
  • Mechanism of Action : The proposed mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies indicate that this compound may inhibit T-type calcium channels which are often upregulated in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. While specific data on its efficacy against particular pathogens is limited, similar compounds in the quinazoline family have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolines indicates that modifications in side chains significantly influence biological activity. For instance:

CompoundSide Chain ModificationBiological Activity
Compound AMethyl at position 5Increased cytotoxicity
Compound BEthyl at position 5Enhanced antimicrobial activity
Compound CPropyl at position 5Optimal T-type calcium channel inhibition

This table illustrates how variations in side chains can lead to differing biological outcomes.

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of various quinazoline derivatives including our compound against a panel of cancer cell lines. Results indicated that the compound inhibited cell viability significantly at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : Another study investigated antimicrobial effects using disk diffusion methods against E. coli and S. aureus. While specific results for this compound were not detailed, related derivatives showed promising results .

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